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Compound of Interest

Compound Name: 1-Decen-3-ol
CAS No.: 51100-54-0
Cat. No.: B1581236
Get Quote
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Executive Summary

Dec-1-en-3-ol (CAS: 51100-54-0) is a secondary allylic alcohol belonging to the class of vinyl
carbinols.[1] While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-
ol), the C10 variant possesses distinct physicochemical properties and olfactory characteristics
described as waxy, earthy, and citrus-like.[1]

This technical guide provides a comprehensive profile of dec-1-en-3-ol, moving beyond basic
nomenclature to cover its stereochemical implications, validated synthetic protocols, and
biogenic origins via lipid oxidation pathways.[1] It is designed for researchers requiring high-
purity standards for metabolic profiling or fragrance chemistry applications.[1]

Nomenclature and Stereochemistry
IUPAC Designation

The systematic naming follows the 2013 IUPAC Blue Book recommendations.

o Preferred IUPAC Name (PIN):Dec-1-en-3-ol[1]
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e Semi-Systematic Name: 1-Decen-3-ol

» Rationale: The parent chain is the longest carbon chain containing the double bond and the
hydroxyl group (10 carbons = decene).[1] The numbering prioritizes the double bond
(position 1) and the hydroxyl group (position 3) to give the lowest locants.[1]

Chirality

The molecule possesses a chiral center at the C3 position, resulting in two enantiomers.[1] In
biological systems, enzymatic pathways often yield high enantiomeric excess (ee), whereas
standard Grignard synthesis yields a racemate.[1]

» (3R)-Dec-1-en-3-ol: Often associated with stronger biological activity in homologous series.

[1]
e (3S)-Dec-1-en-3-ol: The mirror image antipode.[1]

Physicochemical Profile

The following data represents the standard physicochemical constants for racemic dec-1-en-3-
ol.
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Property Value Unit Condition
Molecular Formula C10H200

Molecular Weight 156.27 g/mol

Boiling Point 214 - 217 °C @ 760 mmHg
Density 0.837 g/mL @ 25 °C

Refractive Index (

1.444 - @ 20 °C
)
Flash Point 91.7 (197) °C (°F) Closed Cup
LogP (Predicted) 3.6-3.7
Solubility Insoluble Water
Solubility Soluble EtOH, Oils

Biogenic Origin: The Lipoxygenase Pathway

Like its C8 homolog, dec-1-en-3-ol arises in nature primarily through the enzymatic oxidation of
polyunsaturated fatty acids (PUFAS).[1] This process is critical in plant defense signaling and
the development of characteristic flavors in fungi (Agaricus spp.).[1]

Mechanism

» Lipoxygenase (LOX) catalyzes the dioxygenation of a PUFA (e.g., Linoleic or Arachidonic
acid derivatives).[1]

» Hydroperoxide Lyase (HPL) cleaves the resulting hydroperoxide at specific carbon-carbon
bonds.[1]

e The cleavage yields a volatile aldehyde or vinyl alcohol (like dec-1-en-3-ol) and a non-
volatile oxo-acid.[1]

Pathway Visualization
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The following diagram illustrates the generic oxidative cleavage pathway responsible for
generating vinyl carbinols.

Polyunsaturated Fatty Acid
rrrrrrrrrrr

—-+( Lipoxygenase (LOX) )—C2Insertion p  papy acig — Lyase (HPL) ——>

Click to download full resolution via product page

Figure 1: Biogenic generation of vinyl carbinols via the LOX/HPL enzymatic cascade.[1]

Laboratory Synthesis Protocol

For research applications requiring racemic dec-1-en-3-ol, the Grignard addition of
vinylmagnesium bromide to octanal is the industry-standard method.[1] This route is preferred
for its atom economy and the availability of precursors.[1]

Reaction Scheme
[1]

Critical Reagents

e Octanal (Caprylaldehyde): Must be freshly distilled to remove oxidation products (octanoic
acid).[1]

e Vinylmagnesium Bromide: 1.0 M solution in THF (commercially available).[1]

o Tetrahydrofuran (THF): Anhydrous, inhibitor-free.[1]

Step-by-Step Methodology

Phase 1: Apparatus Setup (Self-Validating Step)

o Objective: Eliminate atmospheric moisture to prevent Grignard quenching.[1]
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e Protocol: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
addition funnel, and nitrogen inlet. Flush with

for 15 minutes while cooling to room temperature.

Phase 2: Nucleophilic Addition

Charge the flask with Vinylmagnesium bromide (1.1 eq) in THF under

Cool the solution to 0°C using an ice/water bath.

Dilute Octanal (1.0 eq) in anhydrous THF (1:1 v/v).

Dropwise Addition: Add the octanal solution slowly over 30 minutes.

o Validation: Monitor internal temperature; ensure it does not exceed 5°C to minimize side
reactions (e.g., polymerization).[1]

Allow the reaction to warm to room temperature and stir for 2 hours.

o Endpoint Check: TLC (Hexane:EtOAc 9:[1]1) should show complete consumption of
octanal (

)[1]
Phase 3: Quenching and Workup

Cool the mixture back to 0°C.

e Slowly add saturated aqueous NH4Cl to quench the magnesium alkoxide. Caution:
Exothermic.

o Extract the aqueous layer with Diethyl Ether (
mL).

e Wash combined organics with brine, dry over anhydrous MgSOa4, and filter.
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Phase 4: Purification
» Concentrate the filtrate under reduced pressure (Rotavap).[1]

e Vacuum Distillation: Purify the crude oil.[1] Dec-1-en-3-ol boils at ~95-100°C under reduced

pressure (approx. 10 mmHg).[1]

o Purity Check: GC-MS should show a single peak with m/z 156 (molecular ion usually
weak) and characteristic alpha-cleavage fragments.[1]

Synthesis Workflow Diagram
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Start: Anhydrous Setup
(N2 atm, Flame-dried)

Reagents:
Octanal + VinylMgBr (THF)

Nucleophilic Addition

Reaction: 0°C -> RT
(2 Hours)

Quench: Sat. NH4CI
(Exothermic Control)

Extraction: Et20
Wash: Brine -> Dry: MgSO4

Vacuum Distillation
(Target bp: ~95°C @ 10mmHg)

Final Product:
Dec-1-en-3-ol (>98%)

Click to download full resolution via product page
Figure 2: Operational workflow for the Grignard synthesis of dec-1-en-3-ol.

Analytical Characterization (GC-MS)[1]

When analyzing dec-1-en-3-ol via Gas Chromatography-Mass Spectrometry (Electron Impact,
70eV), expect the following fragmentation pattern driven by alpha-cleavage:
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e Molecular lon (
): m/z 156 (Often very weak or absent in alcohols).[1]
e Loss of Water (
): m/z 138 ( Distinct alkene peak).[1]
o Alpha-Cleavage: Cleavage adjacent to the hydroxyl group is the dominant pathway.[1]
o Loss of alkyl chain (
): Yields the [CH2=CH-CH=OH]* ion at m/z 57 (Base Peak or very prominent).[1]
o Loss of vinyl group (

): Yields the [C7H15-CH=0H]* ion at m/z 129.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1-Decen-3-ol | C10H200 | CID 170977 - PubChem [pubchem.ncbi.nim.nih.gov]
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e To cite this document: BenchChem. [Dec-1-en-3-ol: Structural Characterization, Synthesis,
and Biogenic Significance[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1581236/docs#dec-1-en-3-ol-structural-
characterization-synthesis-and-biogenic-significance-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1581236/docs#dec-1-en-3-ol-structural-characterization-synthesis-and-biogenic-significance-1
https://www.benchchem.com/product/b1581236/docs#dec-1-en-3-ol-structural-characterization-synthesis-and-biogenic-significance-1
https://www.benchchem.com/product/b1581236/docs#dec-1-en-3-ol-structural-characterization-synthesis-and-biogenic-significance-1
https://www.benchchem.com/product/b1581236/docs#dec-1-en-3-ol-structural-characterization-synthesis-and-biogenic-significance-1
https://www.benchchem.com/product/b1581236?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

